molecular formula C18H18N2O5 B11019331 Methyl 3-nitro-5-{[2-(propan-2-yl)phenyl]carbamoyl}benzoate

Methyl 3-nitro-5-{[2-(propan-2-yl)phenyl]carbamoyl}benzoate

Cat. No.: B11019331
M. Wt: 342.3 g/mol
InChI Key: JSJHOOMTZFEJOX-UHFFFAOYSA-N
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Description

METHYL 3-[(2-ISOPROPYLANILINO)CARBONYL]-5-NITROBENZOATE is a complex organic compound with a molecular formula of C18H20N2O5. This compound is notable for its unique structure, which includes a nitrobenzoate moiety and an isopropylanilino group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 3-[(2-ISOPROPYLANILINO)CARBONYL]-5-NITROBENZOATE typically involves a multi-step process. One common method includes the following steps:

    Nitration: The starting material, methyl benzoate, undergoes nitration to introduce a nitro group at the 5-position.

    Amidation: The nitrobenzoate is then reacted with 2-isopropylaniline in the presence of a coupling agent to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated systems and continuous flow reactors to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

METHYL 3-[(2-ISOPROPYLANILINO)CARBONYL]-5-NITROBENZOATE can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Reduction: Common reagents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Reagents such as sodium hydroxide (NaOH) or other strong bases can be used to facilitate nucleophilic substitution.

Major Products

    Reduction: The major product is the corresponding amine derivative.

    Substitution: Depending on the nucleophile used, various substituted benzoates can be formed.

Scientific Research Applications

METHYL 3-[(2-ISOPROPYLANILINO)CARBONYL]-5-NITROBENZOATE has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of METHYL 3-[(2-ISOPROPYLANILINO)CARBONYL]-5-NITROBENZOATE depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological activity.

Comparison with Similar Compounds

Similar Compounds

    METHYL 2-{[(ISOPROPYLANILINO)CARBONYL]AMINO}BENZENECARBOXYLATE: This compound has a similar structure but lacks the nitro group, which can significantly alter its chemical and biological properties.

    METHYL 4-[(2-ISOPROPYLANILINO)CARBONYL]-3-NITROBENZOATE: This isomer has the nitro group in a different position, which can affect its reactivity and applications.

Uniqueness

METHYL 3-[(2-ISOPROPYLANILINO)CARBONYL]-5-NITROBENZOATE is unique due to the specific positioning of its functional groups, which influences its reactivity and potential applications. The presence of both the nitro and ester groups allows for a wide range of chemical modifications, making it a versatile compound in research and industry.

Properties

Molecular Formula

C18H18N2O5

Molecular Weight

342.3 g/mol

IUPAC Name

methyl 3-nitro-5-[(2-propan-2-ylphenyl)carbamoyl]benzoate

InChI

InChI=1S/C18H18N2O5/c1-11(2)15-6-4-5-7-16(15)19-17(21)12-8-13(18(22)25-3)10-14(9-12)20(23)24/h4-11H,1-3H3,(H,19,21)

InChI Key

JSJHOOMTZFEJOX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC=C1NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)OC

Origin of Product

United States

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